molecular formula C21H19N3O2S2 B14245206 N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide CAS No. 380366-85-8

N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide

Katalognummer: B14245206
CAS-Nummer: 380366-85-8
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: GSJSDADKYZXNKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of N2,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide typically involves condensation reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with 2-(methylsulfanyl)aniline in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:

Wirkmechanismus

The mechanism of action of N2,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its pyridine and carboxamide groups. This coordination facilitates various catalytic processes and stabilizes reactive intermediates. The molecular targets include metal ions such as copper, nickel, and iron, which are essential for the compound’s catalytic and sensing applications .

Vergleich Mit ähnlichen Verbindungen

N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide is unique due to the presence of methylsulfanyl groups, which enhance its coordination ability and reactivity. Similar compounds include:

These comparisons highlight the unique features of N2,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide, particularly its enhanced coordination ability and reactivity due to the methylsulfanyl groups.

Eigenschaften

CAS-Nummer

380366-85-8

Molekularformel

C21H19N3O2S2

Molekulargewicht

409.5 g/mol

IUPAC-Name

2-N,6-N-bis(2-methylsulfanylphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C21H19N3O2S2/c1-27-18-12-5-3-8-14(18)23-20(25)16-10-7-11-17(22-16)21(26)24-15-9-4-6-13-19(15)28-2/h3-13H,1-2H3,(H,23,25)(H,24,26)

InChI-Schlüssel

GSJSDADKYZXNKW-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.